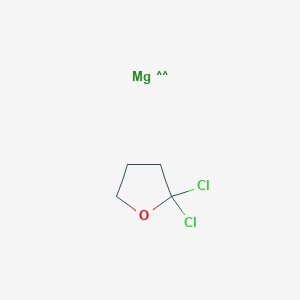
2,2-Dichlorooxolane--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorooxolane–magnesium (1/1) is a chemical compound that features a magnesium atom coordinated to a 2,2-dichlorooxolane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooxolane–magnesium (1/1) typically involves the reaction of 2,2-dichlorooxolane with a magnesium source under controlled conditions. One common method is the Grignard reaction, where 2,2-dichlorooxolane is reacted with magnesium in the presence of an anhydrous ether solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichlorooxolane–magnesium (1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichlorooxolane–magnesium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different magnesium oxides.
Reduction: It can be reduced to yield magnesium metal and other by-products.
Substitution: The chlorine atoms in the 2,2-dichlorooxolane ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted oxolanes.
Aplicaciones Científicas De Investigación
2,2-Dichlorooxolane–magnesium (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and composites.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorooxolane–magnesium (1/1) involves the coordination of the magnesium atom to the oxygen and chlorine atoms of the 2,2-dichlorooxolane ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Oxide: A simple magnesium compound with different reactivity and applications.
Magnesium Chloride: Another magnesium compound used in various industrial processes.
2,2-Dichloroethanol: A related compound with different chemical properties.
Uniqueness
2,2-Dichlorooxolane–magnesium (1/1) is unique due to its specific ligand coordination, which imparts distinct reactivity and potential applications compared to other magnesium compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings.
Propiedades
Número CAS |
167408-26-6 |
|---|---|
Fórmula molecular |
C4H6Cl2MgO |
Peso molecular |
165.30 g/mol |
InChI |
InChI=1S/C4H6Cl2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
Clave InChI |
OGTUSDOVGCZTNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(Cl)Cl.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


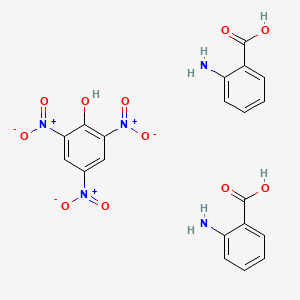
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)
![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
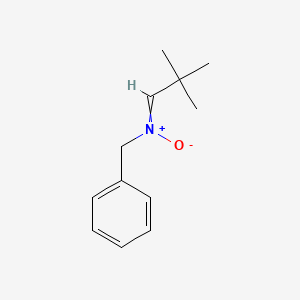
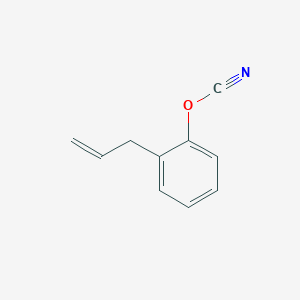
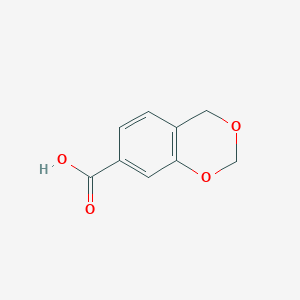
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
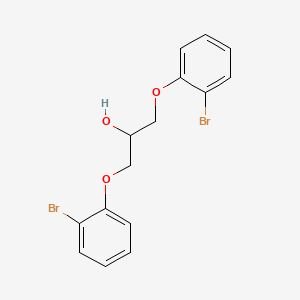
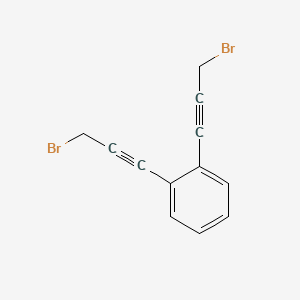
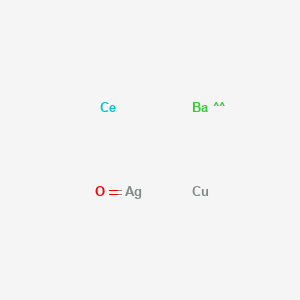
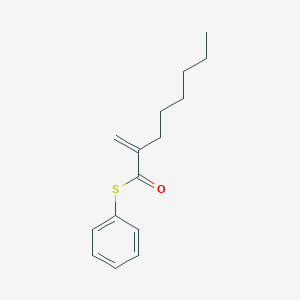
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
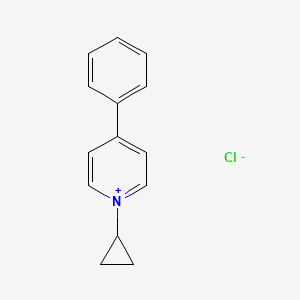
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
